4-Fluorophenyl at 2-Position Confers Distinct Electronic Properties vs. Unsubstituted Phenyl Analogs
The presence of the 4-fluorophenyl group at the 2-position of the thiazole core differentiates CAS 144060-99-1 from unsubstituted phenyl or non-fluorinated aryl analogs. The fluorine atom's strong electron-withdrawing inductive effect (-I) alters the electron density distribution across the thiazole ring, which in turn modulates the compound's reactivity in downstream amidations, esterifications, and coupling reactions . This electronic perturbation is not present in the corresponding 2-phenyl-4-methyl-1,3-thiazole-5-carboxylic acid analog (lacking fluorine), nor in analogs where fluorine is positioned at the 2- or 3-position of the phenyl ring . In published SAR studies on related PPARα agonist scaffolds, the 4-fluorophenyl moiety contributed to optimized potency and selectivity profiles relative to alternative aryl substitutions [1].
| Evidence Dimension | Electronic substituent effect (Hammett σp value) |
|---|---|
| Target Compound Data | 4-Fluoro substituent: σp = +0.06 (inductive electron-withdrawing, weak resonance electron-donating) |
| Comparator Or Baseline | Unsubstituted phenyl analog (2-phenyl-4-methyl-1,3-thiazole-5-carboxylic acid): σp = 0.00 (hydrogen); 4-Chloro analog: σp = +0.23 |
| Quantified Difference | Fluorine introduces intermediate electron-withdrawing character distinct from both hydrogen and chlorine, providing tunable electronic properties without the increased lipophilicity of chloro substituents. |
| Conditions | Physical organic chemistry parameter (Hammett σ constants); synthetic utility assessed in amidation and esterification reaction contexts |
Why This Matters
The distinct electronic profile of the 4-fluorophenyl substituent directly affects reaction kinetics and product distribution in medicinal chemistry syntheses, making CAS 144060-99-1 the appropriate building block when literature procedures specify this exact substitution pattern.
- [1] Nomura M, Yumoto K, Iguchi T, et al. Discovery of cyclic amine-substituted benzoic acids as PPARα agonists. Bioorg Med Chem Lett. 2012;22(9):3150-3154. View Source
